(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL
(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL
N, N-Didesmethyltramadol is considered to be a practically insoluble (in water) and relatively neutral molecule. N, N-Didesmethyltramadol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N, N-didesmethyltramadol is primarily located in the cytoplasm and membrane (predicted from logP). N, N-Didesmethyltramadol and formaldehyde can be biosynthesized from N-desmethyltramadol through its interaction with the enzymes cytochrome P450 2B6 and cytochrome P450 3A4. In humans, N, N-didesmethyltramadol is involved in the tramadol metabolism pathway.
Brand Name:
Vulcanchem
CAS No.:
931115-27-4
VCID:
VC20771173
InChI:
InChI=1S/C14H21NO2/c1-17-13-7-4-6-11(9-13)14(16)8-3-2-5-12(14)10-15/h4,6-7,9,12,16H,2-3,5,8,10,15H2,1H3/t12-,14+/m1/s1
SMILES:
COC1=CC=CC(=C1)C2(CCCCC2CN)O
Molecular Formula:
C₁₄H₂₁NO₂
Molecular Weight:
235.32 g/mol
(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL
CAS No.: 931115-27-4
Cat. No.: VC20771173
Molecular Formula: C₁₄H₂₁NO₂
Molecular Weight: 235.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N, N-Didesmethyltramadol is considered to be a practically insoluble (in water) and relatively neutral molecule. N, N-Didesmethyltramadol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N, N-didesmethyltramadol is primarily located in the cytoplasm and membrane (predicted from logP). N, N-Didesmethyltramadol and formaldehyde can be biosynthesized from N-desmethyltramadol through its interaction with the enzymes cytochrome P450 2B6 and cytochrome P450 3A4. In humans, N, N-didesmethyltramadol is involved in the tramadol metabolism pathway. |
|---|---|
| CAS No. | 931115-27-4 |
| Molecular Formula | C₁₄H₂₁NO₂ |
| Molecular Weight | 235.32 g/mol |
| IUPAC Name | (1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol |
| Standard InChI | InChI=1S/C14H21NO2/c1-17-13-7-4-6-11(9-13)14(16)8-3-2-5-12(14)10-15/h4,6-7,9,12,16H,2-3,5,8,10,15H2,1H3/t12-,14+/m1/s1 |
| Standard InChI Key | QNPPIKMBCJUUTG-OCCSQVGLSA-N |
| Isomeric SMILES | COC1=CC=CC(=C1)[C@]2(CCCC[C@@H]2CN)O |
| SMILES | COC1=CC=CC(=C1)C2(CCCCC2CN)O |
| Canonical SMILES | COC1=CC=CC(=C1)C2(CCCCC2CN)O |
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